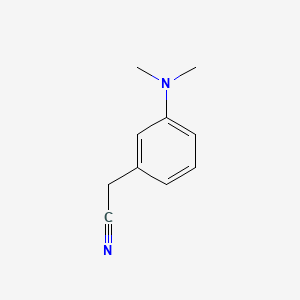

2-(3-(Dimethylamino)phenyl)acetonitrile

Description

2-(3-(Dimethylamino)phenyl)acetonitrile is an aromatic nitrile derivative characterized by a dimethylamino group (-N(CH₃)₂) at the meta position of the phenyl ring. Its structure combines electron-donating (dimethylamino) and electron-withdrawing (cyano) groups, influencing its reactivity and physicochemical properties.

Properties

IUPAC Name |

2-[3-(dimethylamino)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-12(2)10-5-3-4-9(8-10)6-7-11/h3-5,8H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKPKUCUMZOTHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695191 | |

| Record name | [3-(Dimethylamino)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175696-72-7 | |

| Record name | [3-(Dimethylamino)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(3-(Dimethylamino)phenyl)acetonitrile involves the reaction of 3-(dimethylamino)benzaldehyde with potassium cyanide in the presence of a suitable catalyst. The reaction typically occurs in a solvent such as acetonitrile at room temperature, yielding the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Dimethylamino)phenyl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the phenyl ring.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-(3-(Dimethylamino)phenyl)acetonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-(3-(Dimethylamino)phenyl)acetonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing various biochemical pathways. The nitrile group can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes the substituents, molecular weights (MW), melting points (m.p.), and key properties of 2-(3-(dimethylamino)phenyl)acetonitrile and related compounds:

Key Observations :

- Electron-Donating vs.

- Thermal Stability : 3,4-Dimethoxyphenyl-acetonitrile exhibits a lower melting point (62–63°C) than halogenated derivatives, likely due to reduced intermolecular interactions from methoxy groups .

- Biological Activity: The hydroxyl group in 2-(4-hydroxyphenyl)acetonitrile confers antimicrobial activity, whereas the dimethylamino group in the target compound may modulate binding to biological targets like enzymes or receptors .

Biological Activity

2-(3-(Dimethylamino)phenyl)acetonitrile is a compound of significant interest due to its unique structural features, which endow it with various biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a dimethylamino group attached to a phenyl ring, along with an acetonitrile moiety. This configuration influences its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to:

- Electrostatic Interactions : The dimethylamino group can form hydrogen bonds and participate in electrostatic interactions with biological macromolecules.

- Metabolic Transformations : The nitrile group may undergo metabolic conversion to yield active metabolites that exert biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . Its efficacy against various bacterial strains has been documented, suggesting potential use as an antimicrobial agent in clinical settings.

Anticancer Properties

Studies have explored the anticancer potential of this compound, revealing its ability to inhibit cancer cell proliferation. The mechanism involves the induction of apoptosis in cancer cells, which is mediated through specific signaling pathways.

Cholinesterase Inhibition

Notably, derivatives of compounds related to this compound have shown promising results as cholinesterase inhibitors . For instance, a related compound demonstrated an IC50 value of 20 nM for acetylcholinesterase (AChE), indicating strong inhibitory activity comparable to established drugs like donepezil .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (nM) | Selectivity Index (BuChE/AChE) |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer | N/A | N/A |

| 3-(4-(Dimethylamino)phenyl)-7-aminoethoxy-coumarin | Cholinesterase Inhibitor | 20 | 354 |

| 2-(4-(Dimethylamino)phenyl)acetonitrile | Anticancer | N/A | N/A |

Case Studies and Research Findings

- Antimicrobial Study : A recent study highlighted the antimicrobial effects of this compound against several pathogenic bacteria. The compound exhibited significant inhibition zones in agar diffusion tests, supporting its potential as a therapeutic agent.

- Anticancer Research : In vitro testing on various cancer cell lines showed that the compound effectively reduced cell viability and induced apoptosis. Further investigations into the molecular pathways involved are ongoing to elucidate the exact mechanisms .

- Cholinesterase Inhibition : A series of studies focused on analogs of the compound demonstrated strong inhibition of AChE, with one derivative achieving an IC50 comparable to leading drugs for Alzheimer's disease treatment. This positions such compounds as candidates for further development in neurodegenerative disease therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.